4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid
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Overview
Description
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a quinazolinone core linked to a cyclohexane carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in hms1645b07, are known to interact with peroxisome proliferator activated receptors (ppars) and are used in the treatment of type ii diabetes . They also inhibit aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s known that compounds with similar structures can react with their targets through nucleophilic reactions . For instance, the nitrogen in the thiazolidinone ring can act as a nucleophile, reacting with electrophilic sites on the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to possess antitumor , antimicrobial , and anti-tubercular properties , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds similar to HMS1645B07 have been found to exhibit a moderate antitumor activity against a panel of human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
The optimal conditions for the transformation of similar compounds were found to be boiling acetic acid as a solvent and the presence of sodium acetate as a base . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of certain ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Alkylation: The quinazolinone derivative is then alkylated with a suitable alkyl halide to introduce the methyl group.
Coupling with Cyclohexane Carboxylic Acid: The final step involves coupling the alkylated quinazolinone with cyclohexane-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of more efficient catalysts, and greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid moiety, forming esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H$_2$O$_2$) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH$_4$).
Substitution: Coupling reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Esters or amides of the carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclohexane carboxylic acid derivatives: Compounds with this moiety are known for their stability and reactivity, making them useful in various applications.
Uniqueness
What sets 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid apart is the combination of the quinazolinone core with the cyclohexane carboxylic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLIOIHIURFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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